Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound that belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound features a bromine atom at the 5-position and an ethyl ester group at the 7-position of the dihydrobenzofuran ring, making it a notable member of its class due to its unique structural properties. Benzofurans are known for their diverse biological activities and applications in pharmaceutical research .
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is classified under heterocyclic compounds, specifically within the benzofuran derivatives. These compounds are widely studied for their potential therapeutic applications, including anti-tumor and anti-inflammatory properties. The compound can be synthesized from simpler precursors through various chemical methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate typically involves several key steps:
The molecular formula of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is , with a molecular weight of approximately . The compound's structure can be represented using various notational systems:
CC(=O)C1=CC(=CC2=C1OCC2)Br
PAPUUEVLPSGGMK-UHFFFAOYSA-N
.This structure highlights the presence of both aromatic and aliphatic components, contributing to its chemical reactivity and biological activity.
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate can undergo several types of chemical reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate involves interactions with various biological targets:
These mechanisms underline the potential therapeutic applications of this compound in drug development.
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical testing.
Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate has significant applications in scientific research:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5